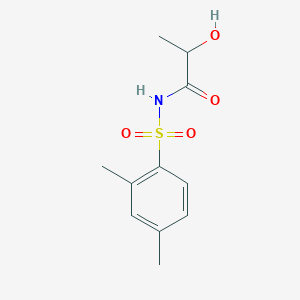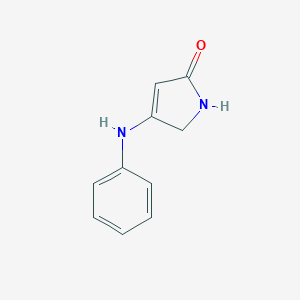
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide, also known as DMSHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSHP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.36 g/mol.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been shown to selectively inhibit COX-2, which is overexpressed in inflamed tissues and has been implicated in the pathogenesis of various diseases. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide may also exert its anti-inflammatory effects by modulating the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been shown to reduce the production of prostaglandins and other inflammatory mediators in vitro and in vivo. It has also been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a role in tissue remodeling and repair. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage in cells.
实验室实验的优点和局限性
One of the main advantages of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide is its selectivity for COX-2 inhibition, which may reduce the risk of gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide is also relatively easy to synthesize and has a high yield. However, one of the limitations of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide is its low water solubility, which may limit its bioavailability and therapeutic efficacy. In addition, more research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide and its potential side effects.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide. One area of interest is the development of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide as a treatment for neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide and to identify potential side effects.
合成方法
The synthesis of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 2-amino-2-hydroxymethyl-propane-1,3-diol in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reactants.
科学研究应用
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has also been investigated for its potential as a treatment for cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been used as a reagent in organic synthesis reactions due to its ability to selectively protect hydroxyl groups.
属性
产品名称 |
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide |
|---|---|
分子式 |
C11H15NO4S |
分子量 |
257.31 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-5-10(8(2)6-7)17(15,16)12-11(14)9(3)13/h4-6,9,13H,1-3H3,(H,12,14) |
InChI 键 |
IVVZRXRVZGNIBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(C)O)C |
规范 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)


![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)